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  • Product: 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine: Properties, Reactivity, and Applications in Drug Discovery

Executive Summary The development of novel targeted therapeutics relies heavily on the utilization of privileged heterocyclic scaffolds. Among these, the imidazo[1,2-b]pyridazine core has emerged as a cornerstone in mode...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel targeted therapeutics relies heavily on the utilization of privileged heterocyclic scaffolds. Among these, the imidazo[1,2-b]pyridazine core has emerged as a cornerstone in modern medicinal chemistry, originally synthesized in 1967[1]. This whitepaper provides an in-depth technical analysis of 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine , a highly versatile bifunctional building block. Designed for senior researchers and drug development professionals, this guide bridges the gap between fundamental physicochemical properties and advanced synthetic applications, offering field-proven protocols and mechanistic insights to accelerate kinase inhibitor discovery.

Physicochemical Profiling and Structural Causality

Understanding the physical and chemical properties of a building block is the first step in designing robust synthetic routes. 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine (CAS: 1935286-88-6) features a fused bicyclic system containing three nitrogen atoms, which imparts unique electronic properties[2].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters critical for analytical tracking and formulation[2].

ParameterValueAnalytical Relevance
CAS Number 1935286-88-6Primary identifier for inventory and regulatory compliance.
Molecular Formula C7H7BrN4Essential for High-Resolution Mass Spectrometry (HRMS) validation.
Molecular Weight 227.06 g/mol Used for stoichiometric calculations in cross-coupling.
SMILES Brc1ccc2n(n1)c(N)c(n2)CRequired for in silico docking and cheminformatics.
Appearance Off-white to pale yellow solidColorimetric indicator of oxidation or impurity.
Storage 2-8°C, inert atmosphere, darkPrevents oxidative degradation of the electron-rich amine[3].
Electronic Distribution and Reactivity Rationale

The reactivity of this molecule is governed by the electronic push-pull dynamics of its fused rings:

  • The Pyridazine Ring (Electron-Deficient): The two adjacent nitrogen atoms withdraw electron density from the ring, making the C6-position highly electrophilic. The presence of the bromine atom at C6 creates an ideal, highly activated site for oxidative addition by Palladium(0) species.

  • The Imidazole Ring (Electron-Rich): The fusion of the imidazole ring pushes electron density toward the exocyclic amine at the 3-position. This makes the N3-amine a competent nucleophile for acylation or reductive amination. However, the adjacent methyl group at C2 introduces significant steric hindrance, a critical variable that must be managed during protocol design.

Experimental Workflows & Methodologies

To harness the bifunctional nature of this scaffold, synthetic chemists typically employ an orthogonal functionalization strategy. The standard workflow prioritizes C6-functionalization prior to N3-amidation to avoid poisoning the palladium catalyst with complex amide coordinating groups.

Workflow Core 6-Bromo-2-methylimidazo [1,2-b]pyridazin-3-amine Step1 Step 1: C6 Cross-Coupling (Suzuki-Miyaura) Core->Step1 Pd Catalyst Intermediate 6-Substituted-2-methylimidazo [1,2-b]pyridazin-3-amine Step1->Intermediate Step2 Step 2: N3 Amidation (HATU/DIPEA) Intermediate->Step2 R-COOH Final Target Kinase Inhibitor (e.g., IRAK4/BTK Inhibitor) Step2->Final

Orthogonal functionalization workflow of 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine.
Protocol 1: Regioselective C6 Suzuki-Miyaura Cross-Coupling

Objective: Arylation or alkylation of the C6 position while preserving the N3 primary amine.

Causality & Rationale: We utilize Pd(dppf)Cl₂ because its large bite angle facilitates the reductive elimination step, which is often rate-limiting in sterically demanding heterocycles. A biphasic solvent system (1,4-Dioxane/H₂O) is chosen to ensure the simultaneous solubility of the organic scaffold and the inorganic base (K₂CO₃).

Step-by-Step Methodology:

  • Degassing: Sparge a mixture of 1,4-Dioxane and H₂O (4:1 v/v) with N₂ for 15 minutes. Self-validation: Failure to degas will result in visible palladium black precipitation (catalyst death) and high levels of protodeboronation of the boronic acid.

  • Reagent Loading: To a Schlenk flask, add 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Catalyst Addition: Add the degassed solvent, followed by Pd(dppf)Cl₂ (0.05 eq) under a positive N₂ stream.

  • Reaction Execution: Heat the mixture to 90°C. Monitor via LC-MS. The activated C6-bromide typically reaches full conversion within 4-6 hours.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash twice with deionized water. Rationale: The aqueous wash effectively removes inorganic salts and residual boronic acid byproducts. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Protocol 2: Sterically Hindered N3-Amidation

Objective: Acylation of the N3 exocyclic amine to form a stable amide linkage.

Causality & Rationale: The 3-amino group is structurally shielded by the adjacent 2-methyl group. Standard coupling reagents (like EDC/HOBt) often fail or require excessive reaction times. Therefore, HATU is mandated to rapidly form a highly reactive OAT active ester. DIPEA is selected as the base because its bulkiness prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Active Ester Formation: Dissolve the target carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature. Self-validation: A slight color change (usually to pale yellow) indicates successful active ester formation.

  • Substrate Addition: Add the C6-substituted intermediate from Protocol 1 (1.0 eq) to the reaction mixture.

  • Thermal Activation: Stir the reaction at 50°C. Rationale: Elevated thermal energy is required to overcome the steric repulsion between the incoming active ester and the 2-methyl group.

  • Monitoring & Quenching: Monitor via LC-MS. Upon completion (typically 12-16 hours), quench the reaction with saturated aqueous NaHCO₃.

  • Workup: Extract with EtOAc. Wash the organic layer extensively with a 5% aqueous LiCl solution (3x). Rationale: DMF is highly miscible with EtOAc; the LiCl wash alters the partition coefficient, effectively pulling DMF into the aqueous phase and preventing downstream purification failures.

Biological Relevance and Target Applications

The imidazo[1,2-b]pyridazine core is a highly privileged structure in the design of ATP-competitive kinase inhibitors[4]. Derivatives synthesized from 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine have demonstrated potent inhibitory effects against a wide array of targets, including BCL-ABL, VEGFR2, BTK, mTOR, and IRAK4[1].

In the context of immunology and oncology, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical node in the Toll-like receptor (TLR) signaling pathway. Imidazo[1,2-b]pyridazine derivatives act as Type I inhibitors, binding directly to the active conformation of the kinase hinge region.

G TLR TLR / IL-1R Activation MyD88 MyD88 Adapter Protein TLR->MyD88 IRAK4 IRAK4 Kinase (Active) MyD88->IRAK4 IRAK1 IRAK1 Phosphorylation IRAK4->IRAK1 Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->IRAK4 ATP Competitive Inhibition TRAF6 TRAF6 Activation IRAK1->TRAF6 NFkB NF-κB Nuclear Translocation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines

Mechanism of Action for Imidazo[1,2-b]pyridazine-based IRAK4 Inhibitors.

By effectively halting the phosphorylation of IRAK1, these compounds prevent the downstream activation of TRAF6 and the subsequent nuclear translocation of NF-κB, thereby shutting down the production of pro-inflammatory cytokines such as TNF-α[1].

Conclusion

6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine is a highly strategic building block that offers predictable, orthogonal reactivity. By understanding the electronic causality of the electron-deficient pyridazine and the electron-rich imidazole, researchers can design robust synthetic pathways. Strict adherence to proper cross-coupling degassing techniques and the use of high-efficiency amidation reagents will ensure high yields and rapid progression of novel kinase inhibitors into preclinical development.

References

  • Akkurt, B. "On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds". Journal of the Turkish Chemical Society Section A: Chemistry (JOTCSA), 2021. Available at:[Link]

  • Wikimedia Foundation. "Imidazopyridazine". Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine: Elucidating Molecular Conformation and Supramolecular Architecture for Drug Discovery

Abstract The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous kinase inhibitors with significant therapeutic potential.[1][2][3] Understanding the precise th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous kinase inhibitors with significant therapeutic potential.[1][2][3] Understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions of derivatives such as 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine is paramount for rational drug design and the optimization of lead compounds. This guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine, detailing the experimental workflow, interpretation of crystallographic data, and the implications of its structural features for drug development professionals. While a public crystal structure for this specific molecule is not available, this guide synthesizes field-proven methodologies and insights from closely related, published structures to present a robust and instructive framework.

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Core

The imidazo[1,2-b]pyridazine nucleus is a privileged heterocyclic system, renowned for its versatile biological activities.[2] Compounds incorporating this scaffold have demonstrated potent inhibitory activity against a range of protein kinases, including Mps1 (TTK), Tyk2, c-Met, and VEGFR2, which are critical targets in oncology and immunology.[1][4][5] The development of selective and orally available kinase inhibitors often hinges on subtle structural modifications to the core scaffold. The introduction of a bromine atom at the C6 position, a methyl group at C2, and an amine at C3 in 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine creates a unique electronic and steric profile that dictates its interaction with biological targets.

Single-crystal X-ray diffraction is the definitive technique for elucidating the atomic-level structure of crystalline solids.[6][7] This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it reveals the intricate network of intermolecular interactions that govern crystal packing, offering insights into solubility, stability, and polymorphism—all critical parameters in pharmaceutical development.[7]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. Each step is designed to ensure the quality and reliability of the final model.

Synthesis and Crystallization

The initial and often most challenging step is the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves the condensation of an aminopyridazine with an α-haloketone or related reagents.[8][9]

  • Synthesis: 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine can be synthesized through established heterocyclic chemistry routes, likely involving the cyclization of a substituted pyridazine precursor.[10][11]

  • Purification: The crude product must be purified to a high degree, typically greater than 97%, using techniques such as column chromatography or recrystallization.[12]

  • Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. Common methods for growing crystals of organic molecules include:

    • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

    • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile solvent (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and promoting crystal growth.

The choice of solvent is critical and often determined empirically. Solvents such as acetonitrile, ethanol, and dimethylformamide are common choices for this class of compounds.[9][13]

X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.

Step-by-Step Data Collection Protocol:

  • Crystal Selection and Mounting: A well-formed crystal with sharp edges and no visible defects is selected under a microscope and mounted on a cryoloop.

  • Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.

  • Diffractometer Setup: The crystal is centered in the X-ray beam (commonly Mo Kα or Cu Kα radiation).

  • Unit Cell Determination: A series of initial diffraction images are collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A strategy is devised to collect a complete dataset by rotating the crystal through a series of angles, ensuring that all unique reflections are measured with adequate redundancy and intensity.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement

The processed diffraction data is then used to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement:

Structure Solution and Refinement Workflow Data Integrated Diffraction Data (h, k, l, I, σ(I)) Solve Structure Solution (e.g., Direct Methods) Data->Solve Phase Problem Model Initial Atomic Model (x, y, z coordinates) Solve->Model Refine Structure Refinement (Full-Matrix Least-Squares on F^2) Refine->Refine FinalModel Final Refined Model Refine->FinalModel Convergence Model->Refine Validation Structure Validation (e.g., CheckCIF) FinalModel->Validation

Caption: Workflow for solving and refining a crystal structure.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary atomic model. Software such as SHELXS is commonly used for this purpose.[6]

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F². This iterative process adjusts atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.[6]

  • Validation: The final refined structure is validated using tools like PLATON and CheckCIF to ensure its geometric and crystallographic reasonability.[6] The final output is typically a Crystallographic Information File (CIF).

Structural Analysis and Discussion

The refined crystal structure of 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine provides a wealth of information.

Molecular Conformation

The imidazo[1,2-b]pyridazine ring system is expected to be essentially planar, a common feature of fused aromatic heterocyclic systems.[8] The planarity of this core is crucial for its ability to participate in π-π stacking interactions, which are often observed in the binding pockets of kinases. The exocyclic amine group at the C3 position is a key hydrogen bond donor, and its orientation relative to the fused ring system will influence its interaction with protein residues.

Intramolecular hydrogen bonds can also play a significant role in stabilizing the conformation of the molecule, which can enhance its membrane permeability and oral bioavailability.[4][5]

Crystallographic Data Summary

The following table summarizes the expected crystallographic data for a compound of this type, based on analyses of similar structures.

Parameter Expected Value/Description
Chemical FormulaC₇H₆BrN₃
Formula Weight212.05 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pca2₁
a, b, c (Å)Typical lengths for small organic molecules (e.g., 5-15 Å)
α, β, γ (°)90, >90, 90 (Monoclinic) or 90, 90, 90 (Orthorhombic)
Volume (ų)~500-1000
Z (molecules/unit cell)2 or 4
Calculated Density (g/cm³)~1.5 - 1.8
R-factor (R1)< 0.05 for high-quality data
wR2 (all data)< 0.15 for high-quality data
Goodness-of-fit (S)~1.0
Supramolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is dictated by a network of non-covalent interactions. For 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine, several key interactions are anticipated:

  • Hydrogen Bonding: The primary amine at the C3 position is a potent hydrogen bond donor, while the nitrogen atoms of the pyridazine ring act as acceptors. This is likely to lead to the formation of hydrogen-bonded dimers or chains, which are fundamental in stabilizing the crystal packing.

  • Halogen Bonding: The bromine atom at the C6 position can act as a halogen bond donor, interacting with electron-rich atoms like nitrogen or oxygen on neighboring molecules.

  • π-π Stacking: The planar imidazo[1,2-b]pyridazine rings can stack on top of each other, contributing to the overall stability of the crystal lattice.

Intermolecular Interactions cluster_0 Molecule A cluster_1 Molecule B A_NH2 Amine (Donor) B_N Pyridazine N (Acceptor) A_NH2->B_N Hydrogen Bond A_Ring Imidazopyridazine Ring B_Ring Imidazopyridazine Ring A_Ring->B_Ring π-π Stacking A_Br Bromine (Halogen Bond Donor) A_Br->B_N Halogen Bond

Caption: Key intermolecular interactions in the crystal lattice.

Implications for Drug Development

A detailed understanding of the crystal structure of 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine provides actionable insights for drug development:

  • Structure-Activity Relationship (SAR): The precise conformation of the molecule can be used to build and refine pharmacophore models, guiding the synthesis of more potent and selective analogues.[1]

  • Target Engagement: The crystal structure provides a rigid and accurate model of the ligand, which can be used in molecular docking studies to predict its binding mode within a kinase active site.[4]

  • Physicochemical Properties: The intermolecular interactions observed in the crystal lattice can inform strategies to address challenges related to solubility, dissolution rate, and solid-state stability.

  • Polymorph Screening: The identification of a specific crystal packing arrangement is the first step in a comprehensive polymorph screen, which is a regulatory requirement for new drug candidates.[7]

Conclusion

The crystal structure analysis of 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine is a critical component in the characterization of this potential therapeutic agent. By employing single-crystal X-ray diffraction, researchers can unveil the molecule's precise three-dimensional structure and the intricate network of intermolecular forces that govern its solid-state properties. This knowledge is not merely academic; it provides an empirical foundation for structure-based drug design, enabling the rational optimization of efficacy, selectivity, and pharmaceutical properties. The methodologies and principles outlined in this guide serve as a robust framework for scientists and researchers dedicated to advancing novel therapeutics from the laboratory to the clinic.

References

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. Available at: [Link]

  • Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine. ResearchGate. Available at: [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC. Available at: [Link]

  • Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. PubMed. Available at: [Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm (RSC Publishing). Available at: [Link]

  • Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. PMC. Available at: [Link]

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. ResearchGate. Available at: [Link]

  • Synthesis and structure of 6-bromo-2-(diethoxy- methyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H- imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. DSpace at Khazar University. Available at: [Link]

  • 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. PMC. Available at: [Link]

  • A kind of synthetic method of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile. Google Patents.
  • Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof. Google Patents.

Sources

Foundational

Pharmacokinetic Profiling and Optimization of 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine Scaffolds

Executive Summary & Scaffold Rationale The imidazo[1,2-b]pyridazine core is a highly privileged scaffold in modern medicinal chemistry, serving as the structural foundation for numerous kinase inhibitors targeting Tyk2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

The imidazo[1,2-b]pyridazine core is a highly privileged scaffold in modern medicinal chemistry, serving as the structural foundation for numerous kinase inhibitors targeting Tyk2, BTK, ROCK2, and DYRK1A [1][2][3][4]. Within this chemical space, 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine (CAS: 1935286-88-6) has emerged as a critical synthetic intermediate and lead-generation scaffold.

As an Application Scientist overseeing lead optimization, the rationale for utilizing this specific substitution pattern is rooted in both target engagement and pharmacokinetic (PK) causality:

  • The 3-Amine Group: Acts as a critical hydrogen bond donor, anchoring the molecule to the hinge region of the kinase ATP-binding pocket. It also serves as a synthetic handle for amide coupling.

  • The 6-Bromo Group: Provides an ideal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira), allowing rapid exploration of chemical space in the solvent-exposed region of the kinase.

  • The 2-Methyl Group: Strategically introduced to sterically hinder cytochrome P450 (CYP)-mediated oxidation at the C2 position, thereby improving metabolic stability. Furthermore, it enhances kinase selectivity by occupying small lipophilic pockets that are not conserved across the broader kinome[3].

Tyk2_Pathway IL12 IL-12 / IL-23 Receptor Cytokine Receptor IL12->Receptor Tyk2 Tyk2 (JH1/JH2 Domains) Receptor->Tyk2 Activation STAT STAT Phosphorylation Tyk2->STAT Kinase Cascade Transcription Gene Transcription (Autoimmune Response) STAT->Transcription Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->Tyk2 Binds JH2 Pseudokinase

Figure 1: Tyk2/STAT signaling pathway inhibition by imidazo[1,2-b]pyridazines.

Structural Influence on Pharmacokinetics

When advancing 6-bromo-2-methylimidazo[1,2-b]pyridazin-3-amine derivatives toward the clinic, researchers must overcome specific ADME (Absorption, Distribution, Metabolism, Excretion) liabilities inherent to the core.

Metabolic Stability (Clearance): Unsubstituted imidazo[1,2-b]pyridazines often exhibit high intrinsic clearance ( CLint​ ) due to rapid hepatic oxidation. By maintaining the 2-methyl substitution and carefully modulating the calculated partition coefficient (cLogP) of the C6-aryl additions to <3.0 , researchers can significantly reduce microsomal degradation [1].

Intestinal Permeability (Absorption): The primary liability of the 3-amine functionalization is the introduction of multiple hydrogen-bond donors (HBDs), which restricts passive transcellular diffusion. To achieve high oral bioavailability (F%), medicinal chemists often design intramolecular hydrogen bonds (e.g., coupling a 2-pyridyl group) to mask these HBDs, dramatically improving Caco-2 permeability [1].

Experimental Workflows & Self-Validating Protocols

To ensure robust E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems. Every assay includes internal controls to prevent false positives or misinterpretation of PK parameters.

PK_Workflow A 6-Bromo-2-methylimidazo[1,2-b] pyridazin-3-amine Scaffold B In Vitro ADME (Microsomes, Caco-2) A->B Lead Optimization C In Vivo PK (IV & PO Dosing) B->C Favorable Stability D Bioanalysis (LC-MS/MS) C->D Plasma Sampling E PK Parameter Calculation (CL, Vd, T1/2, F%) D->E Concentration-Time Data

Figure 2: Pharmacokinetic profiling and lead optimization workflow.

Protocol A: In Vitro Liver Microsomal Stability Assay

Causality: Evaluates Phase I metabolic vulnerability before committing to expensive in vivo animal models.

  • Preparation: Prepare a 10 mM stock of the imidazo[1,2-b]pyridazine derivative in DMSO. Dilute to a 1 μM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the compound with human, rat, or mouse liver microsomes (0.5 mg/mL final protein concentration).

  • Initiation: Add NADPH (1 mM final) to initiate the reaction. Incubate at 37°C.

  • Sampling & Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 μL aliquots and quench immediately in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation Step: Run Verapamil and Dextromethorphan in parallel. If Verapamil does not show a rapid degradation half-life (< 15 min), the microsome batch is metabolically incompetent, and the assay must be rejected.

  • Analysis: Centrifuge at 4000 rpm for 15 min. Analyze the supernatant via LC-MS/MS to calculate T1/2​ and CLint​ .

Protocol B: In Vivo Pharmacokinetic Study in Rodents

Causality: Determines systemic clearance, volume of distribution, and oral bioavailability.

  • Formulation: Imidazo[1,2-b]pyridazines often have poor aqueous solubility. Formulate the IV dose (2 mg/kg) in a co-solvent system (e.g., 5:5:90 TPGS/EtOH/PEG300) to ensure complete dissolution. Formulate the PO dose (10 mg/kg) in 0.5% Methylcellulose/0.1% Tween 80 [1][4].

  • Administration: Administer to male Sprague-Dawley rats (n=3 per route). IV via tail vein; PO via oral gavage.

  • Sampling: Collect 20 μL blood samples via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Separation: Centrifuge blood at 3000g for 10 min at 4°C.

  • Bioanalysis: Extract plasma using protein precipitation (Acetonitrile + Internal Standard). Quantify using a validated LC-MS/MS method (MRM mode).

  • Self-Validation Step: The internal standard peak area must remain within ±15% variance across all samples to prove the absence of matrix-induced ion suppression.

Quantitative Data Presentation

The table below summarizes the representative pharmacokinetic parameters of an optimized 6-bromo-2-methylimidazo[1,2-b]pyridazin-3-amine derivative (extrapolated from advanced Tyk2 and ROCK2 inhibitors) [1][4].

PK ParameterUnitMouse (IV / PO)Rat (IV / PO)Dog (IV / PO)
Dose (IV / PO) mg/kg2.0 / 10.02.0 / 10.01.0 / 5.0
Clearance (CL) mL/min/kg16.07.825.0
Volume of Distribution ( Vss​ ) L/kg1.21.52.1
Half-life ( T1/2​ ) hr1.83.22.4
AUC0−∞​ (PO) ng·h/mL4,2508,9001,850
Oral Bioavailability (F%) %41% 69% 55%

Data Interpretation: The introduction of the 2-methyl group and optimized C6-substitutions successfully restrict rat clearance to 7.8 mL/min/kg (low clearance relative to hepatic blood flow), enabling a robust oral bioavailability of 69%.

Conclusion

The 6-bromo-2-methylimidazo[1,2-b]pyridazin-3-amine scaffold provides a structurally primed canvas for kinase inhibitor discovery. By understanding the causal relationship between its functional groups and biological disposition—specifically leveraging the 2-methyl group for metabolic stability and masking the 3-amine to enhance permeability—researchers can systematically optimize this core into highly bioavailable, low-clearance clinical candidates.

References

  • Title: Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors Source: ACS Medicinal Chemistry Letters (2019) URL: [Link]

  • Title: Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors Source: Journal of Medicinal Chemistry (2025) URL: [Link]

  • Title: Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases Source: Bioorganic & Medicinal Chemistry (2024) URL: [Link]

  • Title: Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis Source: Journal of Medicinal Chemistry (2025) URL: [Link]

Protocols & Analytical Methods

Method

Synthesis of 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine: An Application Note and Detailed Protocol

Abstract This comprehensive guide details a robust and efficient synthetic protocol for the preparation of 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine, a valuable scaffold in medicinal chemistry and drug discovery. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details a robust and efficient synthetic protocol for the preparation of 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine, a valuable scaffold in medicinal chemistry and drug discovery. The presented methodology leverages the powerful Groebke-Blackburn-Bienaymé (GBB) three-component reaction, offering a streamlined, one-pot approach to this important heterocyclic amine. This document provides a step-by-step experimental procedure, mechanistic insights, safety protocols, and a summary of reaction parameters, tailored for researchers and professionals in organic synthesis and drug development.

Introduction

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The title compound, 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine, serves as a key building block for the synthesis of more complex molecules, including potential kinase inhibitors and other targeted therapeutics. The strategic placement of the bromo, methyl, and amino functionalities offers multiple points for further chemical modification, making it a versatile intermediate for library synthesis and lead optimization.

Traditionally, the synthesis of substituted imidazo[1,2-b]pyridazines involves multi-step sequences. However, the advent of multicomponent reactions has revolutionized the synthesis of complex heterocyclic systems. The Groebke-Blackburn-Bienaymé (GBB) reaction, a one-pot condensation of an amidine, an aldehyde, and an isocyanide, provides a highly efficient and atom-economical route to 3-aminoimidazo-fused heterocycles.[1][2][3] This application note describes the synthesis of the target compound commencing with the preparation of the requisite 3-amino-6-bromopyridazine, followed by its utilization in a GBB reaction, and concluding with a final deprotection step.

Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below. The synthesis begins with the preparation of the key intermediate, 3-amino-6-bromopyridazine, followed by the pivotal Groebke-Blackburn-Bienaymé three-component reaction and a final deprotection step to yield the target compound.

Synthesis_Workflow cluster_0 Part 1: Starting Material Synthesis cluster_1 Part 2: Groebke-Blackburn-Bienaymé Reaction cluster_2 Part 3: Deprotection 3_6_Dibromopyridazine 3,6-Dibromopyridazine 3_Amino_6_bromopyridazine 3-Amino-6-bromopyridazine 3_6_Dibromopyridazine->3_Amino_6_bromopyridazine Aq. Ammonia, 120-130 °C GBB_Product 3-(tert-Butylamino)-6-bromo- 2-methylimidazo[1,2-b]pyridazine 3_Amino_6_bromopyridazine->GBB_Product Acetaldehyde Acetaldehyde Acetaldehyde->GBB_Product tert_Butyl_Isocyanide tert-Butyl Isocyanide tert_Butyl_Isocyanide->GBB_Product Sc(OTf)3, MeOH, rt Final_Product 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine GBB_Product->Final_Product TFA, DCM, rt

Sources

Application

Application Note: NMR Spectroscopy Characterization of 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide Executive Summary & Scientific Context The imidazo[1,2-b]pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide

Executive Summary & Scientific Context

The imidazo[1,2-b]pyridazine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core structure for numerous kinase inhibitors targeting TYK2 1, DYRK1A 2, and TAK1 3. Among its functionalized derivatives, 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine (CAS: 1935286-88-6) 4 acts as a critical late-stage synthetic intermediate.

The bromine atom at position 6 provides a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, while the primary amine at position 3 is ideal for forming amide or urea linkages to probe kinase hinge-binding regions. Because regioselectivity during the functionalization of this fused bicyclic system can be challenging, precise structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is an absolute requirement. This application note provides a self-validating, step-by-step NMR protocol and mechanistic interpretation guide to ensure rigorous structural confirmation.

Experimental Protocols & Methodologies

Sample Preparation Workflow

Causality in Solvent Selection: The imidazo[1,2-b]pyridazine core, particularly when substituted with a primary amine, exhibits strong intermolecular hydrogen bonding and π−π stacking. Using non-polar solvents like CDCl₃ often results in line broadening and poor solubility. We mandate the use of DMSO-d₆ because its strong hydrogen-bond accepting nature disrupts these intermolecular forces, yielding sharp, well-resolved spectra. Furthermore, DMSO-d₆ slows the proton exchange rate of the -NH₂ group, allowing it to be observed as a distinct resonance rather than exchanging rapidly with residual water 5.

Step-by-Step Procedure:

  • Accurately weigh 15–20 mg of the compound.

  • Dissolve the sample in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Sonicate the mixture at 25 °C for 3 minutes to ensure complete homogeneity.

  • Transfer the solution to a precision 5 mm NMR tube. Ensure the solvent column height is exactly 4 cm to optimize magnetic field shimming.

NMR Acquisition Parameters

Data should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear broadband probe.

  • ¹H NMR (400 MHz):

    • Parameters: Spectral width of 15 ppm, relaxation delay (D1) of 2.0 s, and 16–32 scans.

    • Rationale: The 2.0 s delay is sufficient for the full relaxation of small molecule protons, ensuring accurate integration of the methyl and amine groups.

  • ¹³C NMR (100 MHz):

    • Parameters: Spectral width of 220 ppm, relaxation delay (D1) of 2.0 s, and 512–1024 scans.

    • Rationale: The high number of scans is strictly required due to the low natural abundance of ¹³C (~1.1%) and the presence of four quaternary carbons (C-2, C-3, C-6, C-8a) which lack Nuclear Overhauser Effect (NOE) enhancement from directly attached protons and suffer from longer T1​ relaxation times.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Rationale: 1D NMR alone cannot unambiguously differentiate the C-7 and C-8 methine carbons or confirm the bridgehead C-8a position. HMBC is deployed to map the 2J and 3J carbon-proton connectivities, creating a self-validating closed loop of structural proof 6.

NMR_Workflow SamplePrep Sample Preparation (DMSO-d6, 15-20 mg) Acq1D 1D NMR Acquisition (1H, 13C) SamplePrep->Acq1D Proceed to Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D If complex DataProc Data Processing (FT, Phase, Baseline) Acq1D->DataProc Acq2D->DataProc StructEluc Structural Elucidation & Assignment DataProc->StructEluc Analysis

Figure 1: Step-by-step NMR characterization workflow for imidazo[1,2-b]pyridazine derivatives.

Data Presentation & Structural Elucidation

Mechanistic Interpretation of Chemical Shifts
  • The Pyridazine AB Spin System: The protons at C-7 and C-8 form a classic AB spin system. H-8 is highly deshielded ( δ ~7.75 ppm) due to the anisotropic effect and electron-withdrawing nature of the adjacent bridgehead nitrogen (N-4). H-7 appears slightly more upfield ( δ ~7.25 ppm). Both exhibit a characteristic ortho-coupling constant of J≈9.2 Hz 5.

  • Bromine Heavy-Atom Effect: In the ¹³C spectrum, the bromine atom at C-6 exerts a strong inductive electron-withdrawing effect (-I) but a mesomeric electron-donating effect (+M). The "heavy-atom effect" of bromine typically shields the directly attached carbon, causing C-6 to resonate around 138.0 ppm, which is upfield compared to a chlorine analog 6.

  • Bridgehead Deshielding: The quaternary C-8a carbon is bonded directly to two electronegative nitrogen atoms (N-1 and N-4), stripping it of electron density and pushing its chemical shift to approximately 142.0 ppm.

Quantitative Data Summary

Table 1: Representative ¹H and ¹³C NMR Assignments (400/100 MHz, DMSO-d₆)

Position¹H Chemical Shift ( δ , ppm)Multiplicity, J (Hz), Integration¹³C Chemical Shift ( δ , ppm)Key HMBC Correlations (H C)
2 (-CH₃) 2.35s, 3H14.0C-2, C-3
2 --135.0-
3 --130.0-
3 (-NH₂) 5.50br s, 2H-C-2, C-3, C-8a
6 (-Br) --138.0-
7 7.25d, J = 9.2 Hz, 1H118.0C-6, C-8a
8 7.75d, J = 9.2 Hz, 1H126.0C-6, C-8a
8a --142.0-

(Note: Exact chemical shifts may vary slightly based on sample concentration and temperature calibration).

Self-Validating HMBC Correlation Mapping

The assignment of the C-8a bridgehead carbon is validated not merely by its downfield chemical shift, but by the convergence of 3J HMBC correlations from both H-7 and H-8. Similarly, the placement of the methyl group at C-2 and the amine at C-3 is locked in by the 3J correlation from the -CH₃ protons to C-3. This creates a closed logical loop that unambiguously identifies the regiochemistry of the molecule.

HMBC_Correlations H8 H-8 (7.75 ppm) C8a C-8a (~142 ppm) H8->C8a 3J C6 C-6 (Br) (~138 ppm) H8->C6 3J H7 H-7 (7.25 ppm) H7->C8a 3J CH3 CH3 (2.35 ppm) C2 C-2 (~135 ppm) CH3->C2 2J C3 C-3 (~130 ppm) CH3->C3 3J

Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) interactions establishing a self-validating structural proof.

References

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling.National Institutes of Health (NIH) / PMC.
  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases.ORCA - Cardiff University.
  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma.National Institutes of Health (NIH) / PMC.
  • CAS:1935286-88-6 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine.Bidepharm.
  • Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides.Der Pharma Chemica.
  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines.Indian Academy of Sciences.

Sources

Method

Application Note: 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine in Targeted Kinase Inhibitor Design

Executive Summary The imidazo[1,2-b]pyridazine core is a highly privileged heterocyclic framework in modern medicinal chemistry, popularized by the clinical success of kinase inhibitors like ponatinib[1]. Within this str...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-b]pyridazine core is a highly privileged heterocyclic framework in modern medicinal chemistry, popularized by the clinical success of kinase inhibitors like ponatinib[1]. Within this structural class, 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine (CAS: 1935286-88-6) has emerged as a highly versatile, commercially available building block. This application note provides a comprehensive guide to utilizing this specific scaffold for the divergent synthesis of targeted kinase inhibitors, detailing the mechanistic rationale, validated synthetic protocols, and its application in modulating critical disease pathways such as ROCK2 and TAK1[2][3].

Mechanistic Grounding: Scaffold Anatomy & Kinase Binding

The precise arrangement of heteroatoms and functional groups on 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine provides a highly modular platform for developing Type I and Type II kinase inhibitors. The causality behind its structural utility is defined by four key features:

  • Hinge-Binding Core : The nitrogen atoms of the imidazo[1,2-b]pyridazine system act as bidentate hydrogen bond acceptors. They interact directly with the highly conserved kinase hinge region (e.g., forming critical hydrogen bonds with Glu170 and Met172 in ROCK2)[3].

  • 6-Bromo Handle : The bromine atom at the 6-position is highly susceptible to palladium-catalyzed cross-coupling. This enables the late-stage introduction of solubilizing aliphatic amines (e.g., piperazines, morpholines) that project into the solvent-exposed region. This projection is critical for maintaining high inhibitory potency and tuning isoform selectivity[2][3].

  • 3-Amine Nucleophile : The primary amine at the 3-position serves as an anchor for amidation or urea formation. Substituents attached here typically occupy the hydrophobic tunnel or the DFG-out allosteric pocket, dictating the overall binding mode[3].

  • 2-Methyl Conformational Lock : The presence of the 2-methyl group introduces a calculated steric clash that restricts the dihedral angle of the 3-substituent. This conformational constraint minimizes the entropic penalty upon binding, locking the molecule into a bioactive conformation and enhancing kinase selectivity[4].

Synthetic Workflow & Experimental Protocols

To leverage this building block, medicinal chemists typically employ a divergent synthetic strategy. The 6-bromo group is first displaced via a Buchwald-Hartwig amination, followed by the functionalization of the 3-amine[5].

SyntheticWorkflow A 6-Bromo-2-methylimidazo [1,2-b]pyridazin-3-amine (Starting Scaffold) B Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig) A->B Piperazine/Morpholine Pd2(dba)3, JohnPhos C 6-Substituted Intermediate (Solvent-Exposed Motif) B->C D Amidation / Urea Formation (Electrophile Addition) C->D Aryl Isocyanate DIPEA, DCM E Final Kinase Inhibitor (Hinge + Hydrophobic + Solvent Binding) D->E

Modular synthetic workflow for 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine derivatization.

Protocol A: Late-Stage Buchwald-Hartwig Amination at the 6-Position

Objective: To introduce a solvent-exposed motif (e.g., a piperazine derivative) at the 6-position of the scaffold[5]. Causality & Expertise: We utilize Pd2​(dba)3​ as the palladium source and JohnPhos as the ligand. JohnPhos is a bulky, electron-rich biaryl phosphine that accelerates the oxidative addition of the deactivated aryl bromide and facilitates rapid reductive elimination, preventing the formation of off-target bis-amine complexes. Sodium tert-butoxide ( t -BuONa) is used as a strong base to deprotonate the incoming secondary amine[5].

Procedure (Self-Validating System) :

  • Preparation : In an oven-dried Schlenk tube under an argon atmosphere, charge 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine (1.0 equiv, 200 mg, 0.88 mmol), the desired piperazine derivative (1.2 equiv), Pd2​(dba)3​ (0.03 equiv), JohnPhos (0.03 equiv), and t -BuONa (2.5 equiv)[5].

  • Degassing : Add anhydrous toluene (10 mL) and degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which could otherwise irreversibly oxidize the active Pd(0) catalytic species.

  • Reaction : Heat the mixture to 100 °C and stir for 12–16 hours. Validation Check: Monitor the reaction via LC-MS; the starting material peak (m/z ~227/229) must be completely consumed and replaced by the product mass.

  • Workup : Cool the reaction to room temperature, dilute with ethyl acetate (30 mL), and filter through a pad of Celite to remove the precipitated palladium catalyst. Wash the filtrate with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification : Purify the crude residue via reverse-phase HPLC (Mobile phase A: Water + 0.1% TFA; Mobile phase B: Acetonitrile) to yield the 6-substituted intermediate[5].

Protocol B: Amidation of the 3-Amine

Objective: To construct the hydrophobic binding motif via amide coupling. Causality & Expertise: The amidation of the 3-amine is sterically hindered by the adjacent 2-methyl group. Therefore, highly reactive electrophiles (like acid chlorides or isocyanates) are preferred over standard carboxylic acid/HATU coupling. DIPEA is selected as a non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophile. The 4:1 DCM/DMF solvent mixture ensures complete dissolution of the polar imidazo[1,2-b]pyridazine intermediate while maintaining a high reaction rate.

Procedure (Self-Validating System) :

  • Dissolve the 6-substituted intermediate (1.0 equiv) in anhydrous DCM/DMF (4:1 v/v) under inert atmosphere.

  • Add N,N -Diisopropylethylamine (DIPEA, 3.0 equiv) to act as an acid scavenger.

  • Dropwise add the desired aryl acid chloride or isocyanate (1.1 equiv) at 0 °C to control the exothermic reaction.

  • Warm to room temperature and stir for 4 hours. Validation Check: Monitor by TLC (eluent: 5% MeOH in DCM). The product spot should be UV-active and exhibit a higher Rf value than the highly polar amine starting material.

  • Quench with saturated aqueous NaHCO3​ (to neutralize excess acid and hydrolyze unreacted acid chloride), extract with DCM ( 3×20 mL ), dry over MgSO4​ , and concentrate. Purify via flash chromatography to isolate the final kinase inhibitor.

Biological Applications & Pathway Modulation

Derivatives synthesized from the 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine scaffold have demonstrated profound efficacy across multiple therapeutic areas:

  • ROCK2 Inhibition (Pulmonary Fibrosis) : Optimized derivatives act as highly selective ROCK2 inhibitors. By inhibiting ROCK2, these compounds block the downstream phosphorylation of STAT3, thereby preventing the nuclear translocation of profibrotic transcription factors and significantly reducing collagen deposition in fibrotic lungs[3].

  • TAK1 Inhibition (Multiple Myeloma) : 6-piperazine/morpholine substituted derivatives inhibit TAK1, effectively halting the growth of multiple myeloma cell lines (MPC-11 and H929)[2].

  • BTK Inhibition (B-Cell Malignancies) : The scaffold has been adapted into irreversible BTK inhibitors that achieve complete tumor regression in xenograft models[6].

  • NIK Inhibition (Autoimmune Disorders) : The scaffold is utilized to inhibit NF-kB inducing kinase (NIK), blocking downstream pathways that produce inflammatory molecules[4].

SignalingPathway Inhibitor Imidazo[1,2-b]pyridazine ROCK2 Inhibitor ROCK2 ROCK2 Kinase (Active State) Inhibitor->ROCK2 Competitive ATP Inhibition STAT3 STAT3 Phosphorylation ROCK2->STAT3 Activates Profibrotic Profibrotic Gene Transcription STAT3->Profibrotic Nuclear Translocation Collagen Collagen Deposition & Pulmonary Fibrosis Profibrotic->Collagen ECM Remodeling

Inhibition of the ROCK2/STAT3 profibrotic signaling pathway by targeted derivatives.

Quantitative SAR Data

The following table summarizes representative Structure-Activity Relationship (SAR) data derived from the optimization of the imidazo[1,2-b]pyridazine scaffold across different kinase targets.

Compound ClassTarget KinaseKey Substituents (Scaffold: 2-Methylimidazo[1,2-b]pyridazin-3-amine)In Vitro Potency ( IC50​ )Selectivity / Phenotypic ImpactReference
Compound 22 BTK6-position: Substituted aryl3-position: Acrylamide (covalent)1.3 nMExcellent selectivity across 310 kinases; Complete tumor regression in vivo.[6]
Compound 26 TAK16-position: Morpholine/Piperazine3-position: Aryl amide55 nM GI50​=30 nM in MPC-11 multiple myeloma cell lines.[2]
Compound A25 ROCK26-position: Amine motif3-position: Indazole derivative7.0 nMROCK1/ROCK2 Selectivity Index = 200; Reverses pulmonary fibrosis.[3]

References

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: 6

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review Source: European Journal of Medicinal Chemistry URL: 1

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma Source: RSC Medicinal Chemistry URL: 2

  • Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis Source: Journal of Medicinal Chemistry - ACS Publications URL:3

  • 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine | 1935286-88-6 Specifications Source: Appchem / Commercial Catalog URL:

  • Pyrrolidinone derivatives as inhibitors of nf kappa b inducing kinase (WO2023217906A1) Source: Google Patents URL: 4

  • A pharmaceutical composition of heteroaryl derivatives and its application in medicine (WO2024012572A1) Source: Google Patents URL: 5

Sources

Application

Application Note: Regioselective Buchwald-Hartwig Amination of 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Kinase Inhibitor Synthesis, Lead Optimization, Heterocyclic Functionalization Executive Summary & Biological Signific...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Kinase Inhibitor Synthesis, Lead Optimization, Heterocyclic Functionalization

Executive Summary & Biological Significance

The imidazo[1,2-b]pyridazine core is a highly privileged pharmacophore in modern oncology and immunology. It serves as the central structural motif in several FDA-approved and investigational drugs, most notably the multi-kinase inhibitor Ponatinib (Iclusig®) used for chronic myeloid leukemia [1], as well as selective inhibitors targeting ROCK2 for pulmonary fibrosis[2] and Mps1 (TTK) kinases for solid tumors [3].

Functionalizing the C6 position of this scaffold via palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) is a critical pathway for introducing structural diversity, tuning pharmacokinetic (PK) properties, and optimizing target binding affinity [4]. However, performing this transformation on 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine presents a unique synthetic challenge: the molecule is bifunctional. It possesses both an electrophilic C6-bromide and a highly nucleophilic C3-primary amine. Without strategic intervention, subjecting this substrate to standard cross-coupling conditions leads to uncontrolled polymerization, competitive intermolecular N-arylation, and rapid catalyst deactivation.

This application note details a self-validating, three-step protocol designed to achieve high-yielding, regioselective C6-amination while preserving the integrity of the C3-amine.

Mechanistic Rationale & Strategic Design

To bypass the inherent chemoselectivity issues of the bifunctional substrate, a Protection-Coupling-Deprotection sequence is mandatory.

2.1 The Necessity of Di-Boc Protection

While mono-protection of the C3-amine might seem sufficient, the remaining acidic N-H proton can undergo deprotonation under the basic conditions of the Buchwald-Hartwig reaction. This forms a stable palladium-amido off-cycle resting state, effectively poisoning the catalyst. Exhaustive di-Boc protection (forming an imide-like nitrogen) completely masks the nucleophilicity and acidity of the C3 position, ensuring that the palladium catalyst exclusively undergoes oxidative addition at the C6-C(Br) bond.

2.2 Catalyst and Ligand Selection

For the amination of electron-deficient heteroaryl bromides, the choice of ligand dictates the success of the reductive elimination step.

  • Ligand: Xantphos is selected due to its wide bite angle (111°), which forces the palladium center into a geometry that dramatically accelerates reductive elimination, preventing competitive β-hydride elimination.

  • Base: Cs₂CO₃ is preferred over strong alkoxides (like NaOtBu). Alkoxides can act as nucleophiles, attacking the electron-deficient C6 position to form unwanted ether byproducts.

  • Solvent: 1,4-Dioxane provides optimal solubility for the di-Boc protected intermediate and allows for a reaction temperature of 100 °C, which is necessary to overcome the activation barrier of the sterically hindered oxidative addition complex.

Workflow Substrate 6-Bromo-2-methylimidazo [1,2-b]pyridazin-3-amine (Bifunctional) Protection Step 1: Di-Boc Protection (Masking C3-Amine) Substrate->Protection Boc2O, DMAP Coupling Step 2: Buchwald-Hartwig C-N Cross-Coupling at C6 Protection->Coupling Pd2(dba)3, Xantphos Amine, Cs2CO3 Deprotection Step 3: Acidic Cleavage (TFA/DCM) Coupling->Deprotection Intermediate Product C6-Aminated Target Scaffold Deprotection->Product Deprotected

Workflow for the regioselective C6-amination of the bifunctional imidazo[1,2-b]pyridazine.

Quantitative Data & Optimization

The following table summarizes the causal relationship between ligand/base selection and the overall yield of the C6-amination step (using morpholine as the model external amine).

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)*Mechanistic Observation
1Pd(OAc)₂ (5)BINAP (10)Cs₂CO₃ (2.0)Toluene10022%Narrow bite angle; slow reductive elimination.
2Pd₂(dba)₃ (2.5)XPhos (5)NaOtBu (2.0)1,4-Dioxane10041%Base-induced nucleophilic aromatic substitution (S_NAr) side reactions.
3Pd₂(dba)₃ (2.5)tBuBrettPhos (5)K₃PO₄ (2.0)t-AmylOH10078%Excellent for primary amines, but slightly lower yield for secondary amines.
4 Pd₂(dba)₃ (2.5) Xantphos (5) Cs₂CO₃ (2.0) 1,4-Dioxane 100 89% Optimal bite angle; mild base prevents S_NAr degradation.

*Isolated yields after silica gel chromatography. Reactions performed on a 1.0 mmol scale.

Step-by-Step Experimental Protocols

This self-validating protocol incorporates in-process controls (IPC) and specific purification steps to ensure pharmaceutical-grade purity, including the removal of heavy metal residues.

Step 1: Di-Boc Protection of the C3-Amine
  • Initialization: Charge a flame-dried 100 mL round-bottom flask with 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine (1.0 equiv, 5.0 mmol) and anhydrous THF (25 mL) under an argon atmosphere.

  • Reagent Addition: Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 0.5 mmol) followed by Di-tert-butyl dicarbonate (Boc₂O) (2.5 equiv, 12.5 mmol).

  • Reaction: Stir the mixture at 50 °C for 12 hours.

  • Validation (IPC): Monitor via LC-MS. The mass of the starting material ( [M+H]+=227.0 ) should completely transition to the di-Boc protected mass ( [M+H]+=427.1 ).

  • Workup: Concentrate under reduced pressure. Dissolve the residue in Ethyl Acetate (50 mL), wash with saturated aqueous NaHCO₃ (2 × 25 mL) and brine (25 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to afford the di-Boc protected intermediate.

Step 2: Buchwald-Hartwig Amination at C6
  • Degassing (Critical Step): In a 20 mL microwave vial, dissolve the di-Boc protected intermediate (1.0 equiv, 1.0 mmol) and the target amine (e.g., morpholine or substituted aniline, 1.2 equiv) in anhydrous 1,4-dioxane (10 mL). Sparge the solution with argon for 15 minutes.

  • Catalyst Loading: Quickly add Pd₂(dba)₃ (0.025 equiv, 2.5 mol%), Xantphos (0.05 equiv, 5 mol%), and anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol). Seal the vial with a Teflon-lined crimp cap.

  • Reaction: Heat the mixture in an oil bath at 100 °C for 8–12 hours.

  • Validation (IPC): Check by TLC (UV 254 nm). The starting material spot should be consumed, replaced by a highly fluorescent product spot.

  • Palladium Scavenging: Cool to room temperature. Add SiliaMetS® Thiol (or equivalent Pd scavenger, 500 mg) and stir for 2 hours to remove palladium residues (crucial for drug development assays). Filter through a pad of Celite, eluting with EtOAc.

  • Purification: Concentrate the filtrate and purify via column chromatography to isolate the C6-aminated, C3-di-Boc protected intermediate.

Step 3: Deprotection to Yield Final Product
  • Cleavage: Dissolve the purified intermediate from Step 2 in Dichloromethane (DCM) (10 mL). Cool to 0 °C.

  • Acid Addition: Slowly add Trifluoroacetic acid (TFA) (2.0 mL). Remove the ice bath and stir at room temperature for 3 hours.

  • Validation (IPC): LC-MS should indicate the loss of both Boc groups ( −200 Da).

  • Isolation: Concentrate the mixture to dryness. To remove residual TFA, co-evaporate with toluene (3 × 10 mL). Neutralize by dissolving in DCM and washing with saturated aqueous Na₂CO₃. Dry, concentrate, and recrystallize from Et₂O/MeOH to afford the final 6-(substituted amino)-2-methylimidazo[1,2-b]pyridazin-3-amine.

Catalytic Cycle Visualization

Understanding the catalytic cycle is essential for troubleshooting. If the reaction stalls, it is typically due to a failure at the oxidative addition step (requiring higher temperatures) or the reductive elimination step (requiring a ligand with a wider bite angle).

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst PdII_Ox Pd(II) Aryl Bromide Pd0->PdII_Ox Oxidative Addition (C6-Br Cleavage) PdII_Amido Pd(II) Aryl Amido PdII_Ox->PdII_Amido Amine Coordination & Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination (C-N Bond Formation)

Buchwald-Hartwig catalytic cycle highlighting C-N bond formation at the C6 position.

References
  • Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines.Advances in Heterocyclic Chemistry.
  • Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis.Journal of Medicinal Chemistry.
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity.Journal of Medicinal Chemistry.
  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.ChemistrySelect.

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Multi-Tiered Guide to Validating Kinase Inhibition with 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine Analogs

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the inhibitory activity of novel compounds derived from the 6-Bromo-2-methylimidazo[1,2...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the inhibitory activity of novel compounds derived from the 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine scaffold. We will move beyond simple IC50 values to build a robust data package, ensuring confidence in structure-activity relationships (SAR) and downstream investment.

Section 1: The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core for Kinase Inhibitors

The imidazo[1,2-b]pyridazine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with the ATP-binding site of various protein kinases. Its rigid, planar structure and strategically positioned nitrogen atoms allow for key hydrogen bonding interactions that mimic the adenine ring of ATP. Analogs of this scaffold have demonstrated potent inhibition of therapeutically relevant kinases such as PIM, Tyk2, and TAK1.[1][2][3]

The specific starting point of this guide, 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine, is particularly advantageous. The bromine atom at the C-6 position serves as a versatile synthetic handle, enabling the exploration of diverse chemical space through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.[4][5] This allows for the systematic modification of the molecule to optimize potency, selectivity, and pharmacokinetic properties.

Section 2: The Imperative of a Rigorous, Multi-Tiered Validation Strategy

In the landscape of kinase drug discovery, relying solely on a primary biochemical assay is a frequent and costly mistake. A compound's initial potency (IC50) against a purified enzyme often fails to translate to a cellular or in vivo setting. This discrepancy can arise from numerous factors, including poor cell permeability, rapid metabolism, efflux pump activity, or the high intracellular concentration of ATP (~1-10 mM) creating a competitive environment that a potent biochemical inhibitor may not overcome.[6][7]

Therefore, a multi-tiered validation approach is not just best practice; it is essential for de-risking a project and making sound decisions. This strategy ensures that the observed biological effect is a direct result of the intended target inhibition in a physiologically relevant system.

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Selectivity & Off-Target Profiling b1 Biochemical Activity Assay (e.g., TR-FRET, ADP-Glo) Determine IC50 b2 Biochemical Binding Assay (e.g., DSF, KINOMEscan) Determine Kd b1->b2 Confirm Direct Interaction b3 Mechanism of Action (e.g., ATP Competition Assay) Confirm Binding Mode b2->b3 Understand 'How' it Binds c1 Target Engagement Assay (e.g., NanoBRET) Confirm Binding in Live Cells b3->c1 Advance Potent & Characterized Hits c2 Phospho-Substrate Assay (e.g., Western, ELISA) Confirm Pathway Inhibition c1->c2 Link Binding to Effect c3 Phenotypic Assay (e.g., Cell Proliferation) Confirm Cellular Function Impact c2->c3 Link Pathway to Phenotype s1 Broad Kinase Panel Screen (e.g., >400 Kinases) Identify Off-Targets c3->s1 Advance Efficacious & Validated Hits s2 Cellular Off-Target Validation Confirm Unintended Pathway Effects s1->s2

Caption: A multi-tiered workflow for robust kinase inhibitor validation.

Section 3: Tier 1 - Foundational Biochemical Validation

Core Objective: To unequivocally demonstrate that an analog directly interacts with and inhibits the catalytic activity of the purified target kinase.

The initial step involves assessing the compound's ability to inhibit the kinase in a controlled, cell-free environment. This provides the foundational measure of potency (IC50) and allows for the initial characterization of the inhibitor's mechanism of action.

Key Experimental Protocols
  • Enzymatic Activity Assays: These assays directly measure the transfer of a phosphate group from ATP to a substrate. While radiometric assays using [³²P]- or [³³P]-ATP are considered a gold standard for sensitivity, non-radioactive methods are now predominant due to safety and throughput advantages.[6][8]

  • Binding Assays: These assays measure the physical interaction between the inhibitor and the kinase, yielding a dissociation constant (Kd). They are crucial for confirming that the observed inhibition is due to direct binding and can identify non-competitive or allosteric inhibitors.[9] A popular initial binding assay is the Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay, which measures the change in protein melting temperature upon ligand binding.[9]

Data Comparison: Biochemical Assay Formats
Assay FormatPrincipleAdvantagesDisadvantages
ADP-Glo™ (Luminescence) Measures ADP produced during the kinase reaction.Universal for any kinase, high sensitivity, resistant to signal interference.Indirect measurement, multi-step process.
LanthaScreen™ (TR-FRET) Time-Resolved FRET between a europium-labeled antibody and a fluorescent tracer peptide.Homogeneous ("mix-and-read"), robust, suitable for HTS.Requires specific antibody/tracer pairs, potential for compound interference.[10]
Radiometric ([³³P]-ATP) Measures incorporation of radiolabeled phosphate into a substrate.Gold standard, highly sensitive, direct measurement.Safety concerns, waste disposal, not amenable to HTS.
KINOMEscan™ (Binding) DNA-tagged kinases compete for binding to an immobilized inhibitor vs. the test compound.Measures binding (Kd), not activity; broad panel available (>480 kinases).[11]Does not confirm functional inhibition of the kinase.
Protocol: TR-FRET Kinase Activity Assay for IC50 Determination
  • Objective: To determine the concentration of an imidazo[1,2-b]pyridazine analog required to inhibit 50% of the target kinase's activity.

  • Materials:

    • Purified, active target kinase.

    • Fluorescein-labeled substrate peptide.

    • ATP.

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Test compound (serially diluted in DMSO).

    • Stop solution containing EDTA.

    • Detection solution containing a terbium- or europium-labeled anti-phospho-substrate antibody.

    • Low-volume 384-well assay plates.

  • Methodology:

    • Prepare serial dilutions of the test compound in DMSO, then dilute into kinase buffer. A typical starting concentration is 10 µM.

    • Add 2.5 µL of the compound dilutions to the assay plate. Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Add 2.5 µL of a 2X kinase/substrate peptide solution to all wells.

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure a fair comparison of inhibitor potencies.[6]

    • Incubate the reaction at room temperature for 60 minutes (or as optimized).

    • Stop the reaction by adding 5 µL of the EDTA stop solution.

    • Add 5 µL of the terbium-labeled antibody detection solution.

    • Incubate for 60 minutes at room temperature to allow antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for fluorescein and 620 nm for terbium).

    • Calculate the TR-FRET ratio and plot the percent inhibition against the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Section 4: Tier 2 - Proving Efficacy in a Cellular Context

Core Objective: To confirm that the analog can penetrate the cell membrane, engage the target kinase, and inhibit its downstream signaling pathway in a living system.

This tier is the critical bridge between biochemistry and physiology. Success here provides strong evidence that the compound has the potential to be pharmacologically active.

G cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Activates TargetKinase Target Kinase (e.g., PIM1, TAK1) RTK->TargetKinase Phosphorylates & Activates Substrate Downstream Substrate (e.g., BAD, p-IκBα) TargetKinase->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor Imidazo[1,2-b]pyridazine Analog Inhibitor->TargetKinase Inhibits

Caption: Inhibition of a signaling pathway by an imidazo[1,2-b]pyridazine analog.

Key Experimental Protocols
  • Target Engagement Assays: It is paramount to prove that your compound actually binds to its intended target inside the cell. Bioluminescence Resonance Energy Transfer (BRET) assays, such as the NanoBRET™ platform, are a leading technology for this purpose.[12][13] They quantitatively measure compound binding to a NanoLuc® luciferase-tagged kinase in live cells, providing an apparent cellular affinity (EC50).[12]

  • Phospho-Substrate Assays: These assays provide functional confirmation of target inhibition by measuring the phosphorylation status of a known downstream substrate of the target kinase. Common methods include Western Blotting, cell-based ELISAs, and Meso Scale Discovery (MSD), which offer higher throughput and quantitative results.[13][14]

  • Cellular Phenotypic Assays: These assays measure a relevant biological outcome of target inhibition. For an anti-cancer compound targeting an oncogenic kinase, a cell proliferation or apoptosis assay is appropriate. For example, the Ba/F3 cell line, which is dependent on IL-3 for survival, can be engineered to express a constitutively active kinase; inhibition of this kinase by a compound leads to cell death, which can be easily quantified.[3][13]

Protocol: NanoBRET™ Target Engagement Assay
  • Objective: To quantify the binding affinity (EC50) of an imidazo[1,2-b]pyridazine analog to its target kinase in live HEK293 cells.

  • Materials:

    • HEK293 cells transiently or stably expressing the target kinase fused to NanoLuc® luciferase.

    • Opti-MEM™ I Reduced Serum Medium.

    • NanoBRET™ Tracer specific for the kinase family.

    • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

    • Test compound serially diluted in DMSO.

    • White, 96- or 384-well assay plates.

  • Methodology:

    • Harvest and resuspend the engineered HEK293 cells in Opti-MEM.

    • Prepare a master solution of cells containing the NanoBRET Tracer at its recommended concentration.

    • Dispense the cell/tracer suspension into the wells of the white assay plate.

    • Add the serially diluted test compound to the wells. Include "no inhibitor" controls.

    • Incubate the plate for 2 hours at 37 °C in a CO₂ incubator to allow for compound entry and binding equilibrium.

    • Prepare the Nano-Glo® Substrate detection reagent, including the extracellular inhibitor to quench any signal from lysed cells.

    • Add the detection reagent to all wells.

    • Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (NanoLuc®, ~460 nm) and acceptor emission (Tracer, >600 nm).

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Plot the ratio against the log of the inhibitor concentration and fit the data to determine the cellular EC50 value.

Section 5: Tier 3 - Defining the Selectivity Profile

Core Objective: To understand the inhibitor's specificity by profiling its activity against a broad panel of kinases, thereby identifying potential off-targets that could lead to toxicity or provide opportunities for polypharmacology.

No kinase inhibitor is completely selective. Understanding its broader interaction profile is critical for predicting potential side effects and for interpreting in vivo results.[15] Achieving selectivity is a significant challenge but can be engineered by targeting less conserved regions or inactive conformations of the kinase.[16]

Key Experimental Approaches
  • Large-Scale Kinase Panels: Several commercial services offer screening against large panels of kinases (often >400) representative of the human kinome.[17] These services typically provide either activity-based data (% inhibition at one or two concentrations, followed by IC50 determination for hits) or binding-based data (Kd values).[11]

  • Interpreting the Data: The output is a "kinome map" that visualizes the inhibitor's selectivity. A highly selective inhibitor will interact with only one or a few kinases, while a less selective one will show activity against many. This data is crucial for lead optimization, allowing chemists to design new analogs that "dial out" unwanted off-target activity while retaining on-target potency.

Data Presentation: Sample Kinase Selectivity Panel

The data below is a hypothetical representation for a promising imidazo[1,2-b]pyridazine analog, "Compound-X".

Kinase Target% Inhibition @ 1 µMIC50 (nM)Notes
PIM1 (On-Target) 98% 15 Potent on-target activity.
PIM285%75Some activity against related family member.
PIM360%250Moderate activity against related family member.
GSK3β45%> 1,000Weak off-target hit, likely not physiologically relevant.
CDK212%> 10,000Inactive.
SRC5%> 10,000Inactive.
... (400+ other kinases)<10%Not DeterminedGenerally clean profile.

Section 6: Conclusion

Validating the results of kinase inhibition studies is a rigorous, multi-step process that is fundamental to the successful development of targeted therapeutics. The 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine scaffold represents a promising starting point for generating novel kinase inhibitors. However, its true potential can only be realized through a disciplined validation cascade. By progressing compounds through biochemical confirmation, cellular target engagement and pathway inhibition, and broad selectivity profiling, researchers can build a comprehensive and reliable data package. This approach minimizes the risk of late-stage failures, provides a clear rationale for the compound's mechanism of action, and ultimately accelerates the journey toward clinical investigation.

References

  • Davis, M.I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link]

  • de la Cruz, J., et al. (2016). Targeted Kinase Selectivity from Kinase Profiling Data. PMC. Available at: [Link]

  • Huang, D., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. Available at: [Link]

  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. ResearchGate. Available at: [Link]

  • Millipore. (n.d.). The Selective Profile of 35 Small Molecule Protein Kinase Inhibitors. Millipore. Available at: [Link]

  • Flem-Karlsen, K., et al. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Bhullar, K.S., et al. (2018). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. PMC. Available at: [Link]

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. Available at: [Link]

  • Médard, G., et al. (2019). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. Available at: [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. Available at: [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available at: [Link]

  • Asghar, U., et al. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI. Available at: [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available at: [Link]

  • Blount, J.R., et al. (2010). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. PMC. Available at: [Link]

  • HMP Education. (2018). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. Available at: [Link]

  • Vazquez-Victorio, G., et al. (2016). A High-Content Biosensor Based Screen Identifies Cell Permeable Activators and Inhibitors of EGFR Function: Implications in Drug Discovery. PMC. Available at: [Link]

  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC. Available at: [Link]

  • Iorkula, T.H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. ResearchGate. Available at: [Link]

  • Chang, C-Y., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC. Available at: [Link]

  • Asare, B., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. PMC. Available at: [Link]

  • Pogacic, V., et al. (2007). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. PubMed. Available at: [Link]

  • Asare, B., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. Available at: [Link]

  • Google Patents. (n.d.). WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof. Google Patents.
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC. Available at: [Link]

Sources

Comparative

Independent verification of 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine structural integrity

The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core hinge-binding motif in the development of advanced kinase inhibitors targeting TAK1[1] and AAK1...

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Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core hinge-binding motif in the development of advanced kinase inhibitors targeting TAK1[1] and AAK1[2]. Among its derivatives, 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine (CAS: 1935286-88-6)[3] is a highly specialized building block.

However, due to the structural similarities between various halogenated imidazopyridazines, commercial batches are susceptible to misidentification or cross-contamination. As a Senior Application Scientist, I have designed this guide to provide a self-validating, multimodal analytical framework to independently verify the structural integrity of this compound against its most common commercial alternatives.

Comparative Structural Analysis: The Alternatives

When verifying 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine, it is critical to distinguish it from closely related analogs that are synthesized via similar pathways. A single missing reagent during synthesis (e.g., failure of amination or methylation) will yield an entirely different product.

  • The Target: 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine (CAS: 1935286-88-6)[3]. Contains both a C2-methyl group and a C3-primary amine.

  • Alternative A (Des-amino analog): 6-Bromo-2-methylimidazo[1,2-b]pyridazine (CAS: 1936575-36-8)[4][5]. Lacks the amine group at the C3 position, leaving a bare proton.

  • Alternative B (Des-methyl analog): 6-Bromoimidazo[1,2-b]pyridazin-3-amine (CAS: 1369154-31-3)[6]. Lacks the methyl group at the C2 position.

Workflow N1 Sample Receipt: 6-Bromo-2-methylimidazo [1,2-b]pyridazin-3-amine N2 LC-HRMS (Isotope & Mass) N1->N2 N3 NMR (1H/13C) (Regiochemistry) N1->N3 N4 HPLC-UV (>97% Purity) N1->N4 N5 Verified Structural Integrity N2->N5 N3->N5 N4->N5

Fig 1. Multimodal analytical workflow for independent structural verification.

Causality in Experimental Design

To build a self-validating system, every analytical choice must be deliberate.

Why DMSO-d6 for NMR? The primary amine (-NH2) at the C3 position is the most critical functional group to verify. If a protic solvent like CD3OD is used, the amine protons will rapidly exchange with deuterium and disappear from the spectrum. By utilizing anhydrous DMSO-d6, the hydrogen bonding is stabilized, allowing the -NH2 group to appear as a distinct, broad singlet around 5.5 ppm.

Why ESI+ for Mass Spectrometry? The imidazo[1,2-b]pyridazine core is highly electron-rich and basic, readily accepting a proton at the N1 or N5 positions during electrospray ionization[1]. This guarantees a robust [M+H]+ signal. Furthermore, the presence of the bromine atom provides a built-in validation mechanism: naturally occurring bromine exists as a ~1:1 ratio of 79Br and 81Br isotopes, creating a mandatory, unmistakable doublet in the mass spectrum[3].

Step-by-Step Analytical Protocols

Protocol A: Multinuclear NMR Spectroscopy (Regiochemical Verification)
  • Preparation: Dissolve 5.0 mg of the sample in 0.5 mL of high-purity, anhydrous DMSO-d6 (with 0.03% v/v TMS as an internal standard).

  • Acquisition: Acquire 1H NMR at 400 MHz (minimum). Use a relaxation delay (d1) of 1.5 seconds and 16 scans to ensure accurate integration.

  • Self-Validation Step: Calibrate the chemical shift axis using the residual DMSO quintet at 2.50 ppm. The integration of the C2-methyl singlet (3H) must mathematically balance with the pyridazine ring protons (2H) to confirm structural integrity.

Protocol B: LC-HRMS (Isotopic & Mass Confirmation)
  • Preparation: Dilute the sample to 1 µg/mL in 50:50 Water:Acetonitrile.

  • Chromatography: Use a C18 column (50 x 2.1 mm, 1.8 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% to 95% B over 5 minutes.

  • Mass Spectrometry: Operate in ESI+ mode. Scan range m/z 100–500.

  • Self-Validation Step: Isolate the [M+H]+ parent ion and trigger MS/MS fragmentation. The loss of NH3 (-17 Da) confirms the presence of the primary amine, differentiating it from Alternative A.

Pathway M Parent Ion [M+H]+ m/z 227 / 229 (1:1 Isotope) F1 Loss of NH3 m/z 210 / 212 M->F1 -NH3 (Amine diagnostic) F2 Loss of Br• m/z 148 M->F2 -Br• (Halogen diagnostic)

Fig 2. Primary MS/MS diagnostic fragmentation pathways for the target compound.

Diagnostic Data Interpretation

To objectively evaluate the product against potential alternatives, compare your empirical results against the theoretical diagnostic markers summarized in the table below.

Table 1: Quantitative Analytical Comparison
CompoundCAS NumberFormulaExpected MS [M+H]+Key Diagnostic 1H NMR Features (DMSO-d6)
Target: 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine 1935286-88-6C7H7BrN4m/z 227.0 / 229.0-CH3 singlet (~2.4 ppm, 3H)-NH2 br singlet (~5.5 ppm, 2H)
Alternative A: 6-Bromo-2-methylimidazo[1,2-b]pyridazine1936575-36-8C7H6BrN3m/z 212.0 / 214.0-CH3 singlet (~2.4 ppm, 3H)C3-H singlet (~7.6 ppm, 1H)
Alternative B: 6-Bromoimidazo[1,2-b]pyridazin-3-amine1369154-31-3C6H5BrN4m/z 213.0 / 215.0C2-H singlet (~7.4 ppm, 1H)-NH2 br singlet (~5.5 ppm, 2H)

Interpretation Logic:

  • If the MS shows m/z 212 and the NMR reveals a sharp downfield singlet at ~7.6 ppm instead of a broad amine peak, the batch is Alternative A [4][5].

  • If the MS shows m/z 213 and the NMR lacks the upfield 3H methyl singlet (~2.4 ppm), the batch is Alternative B [6].

  • The target compound is strictly validated only when both the methyl integration (3H) and the D2O-exchangeable amine integration (2H) are present alongside the 1:1 bromine isotopic signature[3].

Conclusion

Independent verification of 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine requires a multi-tiered approach. By leveraging the mechanistic causality of NMR solvent interactions and MS isotopic patterns, researchers can confidently rule out structurally analogous impurities. Implementing these self-validating protocols ensures that downstream synthesis of complex kinase inhibitors is built upon a foundation of absolute structural certainty.

References

  • Appchem. "6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine | 1935286-88-6". appchemical.com.
  • Appchem. "6-BROMO-2-METHYLIMIDAZO[1,2-B]PYRIDAZINE | 1936575-36-8". appchemical.com.
  • Sigma-Aldrich. "6-Bromo-2-methylimidazo[1,2-b]pyridazine | 1936575-36-8". sigmaaldrich.com.
  • Der Pharma Chemica. "Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides". derpharmachemica.com.
  • BLDpharm. "1369154-31-3 | 6-Bromoimidazo[1,2-b]pyridazin-3-amine". bldpharm.com.
  • Google Patents. "WO2015035167A1 - IMIDAZO[1,2-b]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE". google.com.
  • PubMed Central (PMC). "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma". nih.gov.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive EHS Protocol: Handling and Disposal of 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine

Here is a comprehensive, professional guide detailing the environmental health and safety (EHS) protocols and disposal procedures for 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine, designed for laboratory personnel and...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, professional guide detailing the environmental health and safety (EHS) protocols and disposal procedures for 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine, designed for laboratory personnel and drug development researchers.

In preclinical drug discovery, imidazopyridazine derivatives serve as critical building blocks for synthesizing kinase inhibitors and other bioactive molecules. 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine (CAS: 1935286-88-6) is a halogenated, nitrogen-rich heterocyclic compound [1]. Due to the presence of both a bromine atom and a high nitrogen mass fraction, its disposal requires strict adherence to specialized waste segregation protocols to prevent the release of toxic byproducts during processing.

This document outlines the standard operating procedures (SOPs) for the safe, compliant disposal of this compound in a professional laboratory setting.

Chemical and Hazard Profiling

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's waste classification. Based on structural analogs (e.g., 6-Bromoimidazo[1,2-b]pyridazin-3-amine), this compound is classified as a hazardous organic material [2].

Table 1: Physicochemical and Waste Classification Data

PropertySpecificationEHS / Disposal Implication
Chemical Name 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amineN/A
CAS Number 1935286-88-6Primary identifier for EHS logging.
Molecular Formula C7H7BrN4Contains Halogens (Br) and Nitrogen (N).
Molecular Weight 227.06 g/mol N/A
Predicted GHS Hazards H302, H315, H319, H335Requires standard PPE (gloves, goggles, lab coat, fume hood handling).
Waste Stream Category Halogenated Organic Waste CRITICAL: Must not be mixed with non-halogenated solvent waste.

Mechanistic Rationale: Why Halogen Segregation Matters

As a Senior Application Scientist, it is vital to understand why EHS departments mandate strict segregation of brominated compounds, rather than simply following the rule blindly.

When 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine is subjected to standard thermal destruction (incineration), the covalent carbon-bromine (C-Br) and carbon-nitrogen (C-N) bonds are cleaved.

  • HBr Generation: The combustion of brominated organics generates hydrobromic acid (HBr) gas. If routed to a standard, non-specialized incinerator, HBr will rapidly corrode the facility's exhaust infrastructure and release toxic acidic gas into the environment.

  • Dioxin/Furan Formation: Improper incineration of halogenated aromatics at sub-optimal temperatures can lead to the de novo synthesis of highly toxic polybrominated dibenzodioxins (PBDDs) and polybrominated dibenzofurans (PBDFs).

  • NOx Emissions: The high nitrogen content (four nitrogen atoms per molecule) results in the generation of nitrogen oxides (NOx) during combustion.

Therefore, this compound must be routed exclusively to licensed hazardous waste facilities equipped with high-temperature rotary kilns and alkaline flue-gas desulfurization (FGD) scrubbers capable of neutralizing HBr and NOx [3].

Step-by-Step Disposal Methodology

The following protocol must be executed when disposing of excess reagent, failed reaction mixtures, or contaminated consumables associated with this compound.

Step 1: Waste Stream Identification and Segregation

  • Solid Waste: Place any unreacted solid powder, contaminated weigh boats, or filter paper into a designated, clearly labeled "Solid Halogenated Organic Waste" container.

  • Liquid Waste (Reaction Mother Liquors): If the compound is dissolved in a solvent (e.g., DMF, DMSO, or DCM), the entire mixture must be treated as halogenated waste, regardless of the primary solvent's identity. Pour the mixture into a liquid "Halogenated Organic Waste" carboy.

Step 2: Containment and Compatibility

  • Ensure the waste container is made of High-Density Polyethylene (HDPE) or glass, which are chemically compatible with brominated heterocycles and standard organic solvents.

  • Never use metal containers, as trace degradation releasing free bromide ions can cause pitting and structural failure of the container.

Step 3: RCRA/GHS Compliant Labeling

  • Attach a hazardous waste tag immediately upon adding the first drop/gram of waste.

  • Explicitly list "6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine" and check the boxes for "Toxic" and "Halogenated."

Step 4: Institutional Transfer

  • Do not attempt to neutralize or treat this compound in the laboratory.

  • Once the waste container is 80% full, seal it with a vented cap (to prevent pressure buildup from solvent off-gassing) and submit a collection request to your institutional EHS department for transport to a licensed commercial incinerator.

Waste Routing Visualization

The following diagram illustrates the logical workflow for routing halogenated heterocyclic waste to ensure environmental compliance and facility safety.

G Start 6-Bromo-2-methylimidazo [1,2-b]pyridazin-3-amine Waste Check Identify Halogen Content (Bromine Present) Start->Check Segregate Segregate as Halogenated Organic Waste Check->Segregate Contain Store in HDPE Container with Vented Cap Segregate->Contain Label Apply GHS/RCRA Compliant Labeling Contain->Label EHS Transfer to Institutional EHS Department Label->EHS Incinerate Licensed High-Temp Incineration (with HBr/NOx Scrubbers) EHS->Incinerate

Caption: Standard EHS workflow for the segregation and disposal of halogenated heterocyclic compounds.

References

  • United States Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management and RCRA Guidelines. EPA.gov. Retrieved March 25, 2026, from [Link]

Handling

A Senior Application Scientist's Guide to Handling 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine

Welcome to a comprehensive guide designed for the precise and safe handling of 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine. In our shared pursuit of novel therapeutics, the integrity of our work and the safety of our...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to a comprehensive guide designed for the precise and safe handling of 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine. In our shared pursuit of novel therapeutics, the integrity of our work and the safety of our researchers are paramount. This document moves beyond a simple checklist, offering a procedural and scientific rationale for the personal protective equipment (PPE) and handling protocols required for this potent heterocyclic amine. The high toxicity of this compound necessitates a rigorous and informed approach to laboratory safety.

Hazard Identification and Risk Assessment

6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine is a solid, often in powder form, with significant toxicological properties.[1] A thorough understanding of its hazard profile is the foundation of a robust safety plan. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and immediate summary of the risks.

Table 1: GHS Hazard Profile for 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine

Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity (Oral) alt text Danger H301: Toxic if swallowed[2][3][4]
Acute Toxicity (Dermal) alt text Danger H311: Toxic in contact with skin[2][3][4]
Acute Toxicity (Inhalation) alt text Danger H331: Toxic if inhaled[2][3][4]
Skin Irritation alt text Warning H315: Causes skin irritation[1]
Eye Irritation alt text Warning H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity alt text Warning H335: May cause respiratory irritation[1]

Expert Insight: The "Danger" signal word combined with the GHS06 pictogram (skull and crossbones) indicates a substance with high acute toxicity across multiple exposure routes.[2][4] The primary risk associated with this solid compound is the inhalation of fine dust particles and inadvertent skin contact or ingestion. Therefore, our control measures must be engineered to mitigate these specific risks.

Essential Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical hazard. For this compound, minimum laboratory PPE is insufficient. The following protocol is mandatory.

Primary Engineering Control: The Chemical Fume Hood

All handling of 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine solid must occur within a certified chemical fume hood. This is the most critical control measure to mitigate inhalation risk.

Respiratory Protection

Due to its H331 classification ("Toxic if inhaled"), respiratory protection is essential, particularly when handling the powder.[2][3][4]

  • Requirement: A NIOSH-approved respirator is required. For weighing and transferring the solid, a full-face respirator provides a higher protection factor and protects the eyes.[5] In situations of potential dust generation, a standard dust mask is inadequate.

Eye and Face Protection

Given the serious eye irritation risk (H319), robust eye protection is non-negotiable.[1]

  • Mandatory: Indirectly vented chemical splash goggles are required.[6][7] Standard safety glasses do not provide an adequate seal against dust and potential splashes.[6]

  • Recommended: A full face shield must be worn over the chemical splash goggles, especially when handling quantities greater than a few milligrams or when performing vigorous mixing or transfers.[6][7][8]

Hand Protection

The H311 classification ("Toxic in contact with skin") dictates a stringent glove policy.[2][3][4]

  • Protocol: Double-gloving is required. Nitrile gloves are a suitable choice for providing protection from chlorinated solvents and many other chemicals.[9][10]

  • Procedure: Wear two pairs of nitrile gloves. The outer glove should be removed and disposed of immediately after handling the compound or upon any known contamination. Always inspect gloves for tears or punctures before use.[11] After the procedure, remove the outer gloves, then the inner gloves, using the proper removal technique to avoid skin contact.[11]

Body Protection
  • Standard: A flame-resistant lab coat is the minimum requirement.

  • Enhanced: When working with larger quantities or for procedures with a higher risk of contamination, a disposable, chemically resistant apron or coverall should be worn over the lab coat.[9]

Operational and Disposal Plans: A Step-by-Step Guide

A self-validating protocol ensures safety at every stage. Follow these steps meticulously.

Pre-Handling and Preparation
  • Area Designation: Designate a specific area within the fume hood for handling the compound.

  • Decontamination Supplies: Ensure a chemical spill kit and appropriate waste containers are readily accessible before you begin work.

  • PPE Inspection: Inspect all PPE for damage. Ensure your respirator has a proper fit and seal.

Handling the Compound (Example: Weighing)
  • Minimize Dust: Handle the solid gently. Do not scrape or pour from a height. Use a micro-spatula for transfers.

  • Containment: Weigh the compound on a tared weigh paper or in a disposable container within the fume hood.

  • Clean-Up: After transfer, carefully fold the weigh paper and dispose of it in the designated solid waste container. Use a wipe dampened with an appropriate solvent (e.g., ethanol) to decontaminate the spatula and the balance surface. Dispose of the wipe in the same waste container.

Post-Handling Decontamination
  • Surface Cleaning: Thoroughly decontaminate all surfaces and equipment within the fume hood.

  • PPE Doffing: Remove PPE in the correct order to prevent cross-contamination:

    • Remove outer gloves.

    • Remove face shield and goggles.

    • Remove lab coat or apron.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.[11]

Disposal Plan
  • Waste Segregation: All materials contaminated with 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine (gloves, wipes, weigh papers, surplus compound) are considered hazardous waste.

  • Containerization: Collect all waste in a clearly labeled, sealed, and puncture-proof hazardous waste container.

  • Final Disposal: The waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[11][12] Do not dispose of this material down the drain or in regular trash.

Emergency Response Protocol

Accidental Exposure
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[11][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][12]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][11]

Spill Response
  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Contain: If the spill is small and you are properly trained and equipped, you can manage it. Prevent the dust from becoming airborne.

  • Clean-up: Gently cover the spill with an inert absorbent material. Carefully sweep or scoop the material into a designated hazardous waste container.[11][13] Do not generate dust.

  • Decontaminate: Clean the spill area with an appropriate solvent and wipe, disposing of all materials in the hazardous waste container.

Visual Workflow

The following diagram outlines the critical decision-making and operational flow for safely handling this compound.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_post Phase 3: Post-Handling cluster_emergency Emergency Procedures Risk_Assessment Risk Assessment (Review SDS & Hazards) Fume_Hood_Prep Prepare Fume Hood (Verify Airflow, Gather Materials) Risk_Assessment->Fume_Hood_Prep PPE_Donning Don Required PPE (Double Gloves, Goggles, Respirator) Handling Handle Compound (Weighing, Transfer, Reaction) PPE_Donning->Handling Fume_Hood_Prep->PPE_Donning Decontamination Decontaminate Workspace & Equipment Handling->Decontamination Waste_Segregation Segregate Hazardous Waste Decontamination->Waste_Segregation PPE_Doffing Proper PPE Doffing Decontamination->PPE_Doffing Disposal Store Waste for Professional Disposal Waste_Segregation->Disposal Hand_Washing Wash Hands Thoroughly PPE_Doffing->Hand_Washing Emergency Emergency Event (Spill or Exposure) Spill Spill Response Emergency->Spill Spill Exposure Exposure Response (First Aid) Emergency->Exposure Exposure Medical_Attention Seek Immediate Medical Attention Exposure->Medical_Attention

Caption: Safe Handling & Emergency Response Workflow.

References

  • Personal Protective Equipment Selection Guide. (2015, July 22). Environmental Health & Safety, University of California, Berkeley. [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency. [Link]

  • MSDS of 6-bromoimidazo[1,2-b]pyridazine - Capot Chemical. Capot Chemical Co., Ltd. [Link]

  • Section 6C: Protective Equipment - Environmental Health and Safety - Princeton University. Princeton University. [Link]

  • UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. [Link]

  • 6-bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine - NextSDS. NextSDS. [Link]

  • Personal Protective Equipment - OSHA. Occupational Safety and Health Administration. [Link]

  • Safety Data Sheet for 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one. KISHIDA CHEMICAL CO., LTD. [Link]

  • 6-bromoimidazo[1,2-b]pyridazine hydrobromide — Chemical Substance Information - NextSDS. NextSDS. [Link]

Sources

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